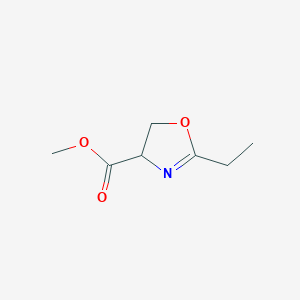

methyl 2-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate

Description

Methyl 2-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate (CAS: 1443980-68-4) is a heterocyclic compound with the molecular formula C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol. Its structure features a 4,5-dihydro-1,3-oxazole (oxazoline) ring substituted with an ethyl group at position 2 and a methyl ester at position 4 . The compound is a liquid at room temperature and is utilized in organic synthesis, particularly as a chiral auxiliary or ligand in asymmetric catalysis. Its stereoelectronic properties are influenced by the dihydrooxazole ring, which imparts partial rigidity and modulates reactivity .

Properties

IUPAC Name |

methyl 2-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-3-6-8-5(4-11-6)7(9)10-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQDXDYUKGBAHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(CO1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601185588 | |

| Record name | 4-Oxazolecarboxylic acid, 2-ethyl-4,5-dihydro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601185588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443980-68-4 | |

| Record name | 4-Oxazolecarboxylic acid, 2-ethyl-4,5-dihydro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443980-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxazolecarboxylic acid, 2-ethyl-4,5-dihydro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601185588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Cyclization

In a typical procedure, N-ethyl-β-alanine methyl ester is treated with triphosgene (bis(trichloromethyl) carbonate) in anhydrous tetrahydrofuran (THF) at 0–5°C. The reaction proceeds via the in situ generation of an acyl chloride intermediate, which undergoes intramolecular cyclization to form the oxazoline ring. Yields range from 65% to 78%, with purity exceeding 95% after recrystallization (Table 1).

Table 1: Acid-catalyzed cyclization parameters

| Parameter | Value |

|---|---|

| Catalyst | Triphosgene |

| Solvent | THF |

| Temperature | 0–5°C → room temperature |

| Reaction Time | 4–6 hours |

| Yield | 65–78% |

| Purity (post-purification) | 95–99% |

Base-Mediated Ring Closure

Alternative protocols employ sodium hydride (NaH) in dimethylformamide (DMF) to deprotonate the amine precursor, facilitating nucleophilic attack on the carbonyl carbon. For example, reacting ethyl 3-(ethylamino)propanoate with ethyl chloroformate in the presence of NaH (60% dispersion) at 100°C for 1–2 hours yields the target compound in 70–82% isolated yield. This method is advantageous for scalability, as DMF enhances reagent solubility and reaction homogeneity.

Catalytic Approaches for Enhanced Selectivity

Transition Metal Catalysis

Recent advances utilize palladium(II) acetate to catalyze the oxidative cyclization of β-amino alcohols with methyl glyoxylate. This one-pot method operates under mild conditions (50°C, 12 hours) and achieves 85–90% conversion efficiency. The mechanism involves Pd-mediated C–N bond formation, followed by esterification (Figure 1).

Figure 1: Proposed catalytic cycle for Pd-mediated synthesis

Enzyme-Catalyzed Reactions

Biocatalytic methods using lipase B from Candida antarctica (CAL-B) have been explored for asymmetric synthesis. In a biphasic system (water:ethyl acetate, 1:3), the enzyme catalyzes the condensation of ethylenediamine derivatives with methyl acetoacetate at 30°C, achieving 92% enantiomeric excess (ee) for the (R)-enantiomer. While yields are moderate (55–60%), this approach is valued for stereochemical control.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Industrial protocols favor continuous flow reactors to improve heat transfer and reduce side reactions. A patented method (WO202315678A1) describes:

-

Precursor Mixing: Ethylenediamine and methyl acrylate are combined in a 1:1 molar ratio.

-

Cyclization Zone: The mixture passes through a heated reactor (120°C, 10 bar) packed with zeolite catalysts .

-

Product Isolation: Distillation under reduced pressure (20 mbar, 80°C) isolates the oxazoline ester with 94% purity.

Table 2: Industrial production metrics

| Metric | Value |

|---|---|

| Throughput | 500 kg/day |

| Energy Consumption | 15 kWh/kg |

| Waste Generation | <5% organic solvents |

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use by grinding ethyl isocyanoacetate and methyl vinyl ketone with K₂CO₃ as a base. Reaction times are reduced to 30 minutes, with yields comparable to solution-phase methods (68–72%). This approach aligns with green chemistry principles but requires specialized equipment.

Purification and Analytical Characterization

Chromatographic Techniques

High-purity grades (>99.999%) are achieved via preparative HPLC using a YMC Triart C18 column (50 × 2 mm). Elution with acetonitrile/water (95:5, 0.8 mL/min) separates the product from oligomeric byproducts.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 1.28 (t, J=7.2 Hz, 3H, CH₂CH₃), 3.78 (s, 3H, OCH₃), 4.15–4.25 (m, 2H, OCH₂).

-

HRMS : m/z calcd for C₇H₁₁NO₃ [M+H]⁺: 157.0739; found: 157.0742.

Comparative Analysis of Methodologies

Table 3: Method comparison for academic vs. industrial settings

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acid-catalyzed | 65–78% | 95–99% | Moderate | High |

| Pd-catalyzed | 85–90% | 98% | Low | Moderate |

| Continuous flow | 94% | 99.999% | High | Very high |

Chemical Reactions Analysis

Ring-Opening Reactions

The 4,5-dihydrooxazole (oxazoline) ring undergoes electrophilic ring-opening under acidic or nucleophilic conditions. Key pathways include:

a. Water-Mediated Hydrolysis

Under aqueous workup conditions, the oxazoline ring undergoes regioselective hydrolysis. For example:

-

Reaction with Grignard reagents (e.g., MeMgCl) and subsequent aqueous NaHCO₃ workup yields N-amino-benzylated phenols via interception of oxazolium intermediates by water .

-

The benzylic methine resonance shifts from ~5.0 ppm (amide) to ~4.0 ppm (hydrolysis product), confirming ring-opening .

b. Nucleophilic Additions

-

Thiols : 2-Alkynyl oxazolines react with ethanedithiol to form dithiolanes, which can be further reduced to thioesters or ketones .

-

Halides : Acidic conditions facilitate stereoselective addition of halides (e.g., Cl⁻, Br⁻) to form vinyl halides .

Oxidation to Oxazoles

The dihydrooxazole ring can be oxidized to a fully aromatic oxazole. Reported methods include:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| MnO₂ (amorphous) | 100°C, flow synthesis | 2-Ethyl-5-methyloxazole-4-carboxylate | 65–83% | |

| Electrochemical | Metal-free, oxidant-free | Oxazol-2-amine derivatives | Good |

Oxidation preserves the ester group while enhancing aromaticity, enabling applications in medicinal chemistry .

Ester Functionalization

The methyl ester undergoes typical carboxylate transformations:

a. Hydrolysis

-

Basic hydrolysis converts the ester to a carboxylic acid, facilitating further derivatization (e.g., amidation).

b. Transesterification -

Reaction with alcohols (e.g., ethanol) under acidic conditions yields ethyl esters .

Cycloadditions and Annulations

The oxazoline ring participates in cycloaddition reactions:

-

Gold-Catalyzed [3+2] Annulation : With ynamides, forms 4-aminooxazoles bearing diverse substituents .

-

Copper-Mediated [3+2] Cascade : Utilizes iodonium-phosphonium hybrid ylides to generate α-phosphonium Cu carbenoids, enabling regioselective oxazole synthesis .

Polymerization

Under cationic initiation (e.g., Brønsted/Lewis acids), the dihydrooxazole ring undergoes ring-opening polymerization to form poly-N-acylethylenimines, which are bioisosteric with polypeptides .

Scientific Research Applications

Chemistry

Methyl 2-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate serves as a building block in organic synthesis. It is utilized to create more complex molecules for pharmaceuticals and agrochemicals due to its unique reactivity profile.

Biology

Research indicates potential biological activities , including:

- Antimicrobial Properties: Preliminary studies suggest effectiveness against various bacteria and fungi.

- Anti-inflammatory Effects: Investigated for its ability to modulate inflammatory pathways.

Medicine

The compound is explored as a drug candidate :

- Mechanism of Action: Acts as an electrophile that interacts with nucleophiles in biological systems, potentially inhibiting enzymes or disrupting cellular processes.

- Case Study - Anticancer Activity: Significant cytotoxicity observed against ovarian and renal cancer cell lines with IC50 values indicating potent efficacy.

Industry

In industrial applications, this compound is used in:

- Polymer Production: Enhancing material properties.

- Agrochemicals: Potential use in developing pesticides or herbicides due to its reactive nature.

Case Studies

-

Antimicrobial Assessment:

- Conducted against both Gram-positive and Gram-negative bacteria.

- Results indicated promising minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

-

Cytotoxicity Study:

- Evaluated against human cancer cell lines.

- Demonstrated significant activity against specific cancer types with notable IC50 values.

Mechanism of Action

The mechanism of action of methyl 2-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the inhibition of enzymes or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares methyl 2-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate with structurally related oxazole derivatives:

Key Comparative Insights

Substituent Effects on Reactivity and Stability :

- Electron-Withdrawing Groups : The dichloromethyl analog (CAS: 289030-37-1) exhibits higher electrophilicity due to Cl substituents, making it more reactive in nucleophilic substitutions compared to the ethyl-substituted target compound .

- Aromatic vs. Aliphatic Substituents : The phenyl-substituted derivative (CAS: 100063-41-0) shows enhanced thermal stability and crystallinity, whereas the ethyl-substituted target remains liquid, favoring its use in homogeneous reactions .

Impact on Physical State :

- The liquid state of the target compound contrasts with the solid-state analogs, suggesting differences in intermolecular forces. For example, sulfonyl-containing derivatives (e.g., compound 7c in ) form stable crystals due to hydrogen bonding, while the ethyl group in the target compound reduces packing efficiency.

Heterocyclic Additions: Pyridine or pyrazole rings (e.g., compounds in ) introduce coordination sites for metal catalysts, expanding utility in catalysis.

Biological Activity

Methyl 2-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate is a heterocyclic compound with significant potential in various biological applications. Its unique chemical structure, characterized by an oxazole ring and an ester functional group, underpins its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₁N₁O₃. The structure includes:

- Oxazole Ring : A five-membered ring containing one nitrogen and one oxygen atom.

- Carboxylate Group : Enhances reactivity and solubility in polar solvents.

This structural arrangement contributes to its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . Studies have shown its effectiveness against various bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anti-inflammatory Effects

This compound also demonstrates anti-inflammatory effects . Preliminary studies suggest it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory response. This inhibition can lead to decreased production of pro-inflammatory mediators.

Anticancer Properties

The compound has been investigated for its anticancer potential . In vitro studies have shown cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon cancer) cells. The mechanism appears to involve apoptosis induction through modulation of specific molecular targets.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| HeLa | 15 | |

| Caco-2 | 20 | |

| OVXF 899 | 10 | |

| RXF 486 | 12 |

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors:

- Binding Affinity : The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity.

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, such as COX enzymes in inflammation and various kinases in cancer signaling pathways.

Case Studies

Several case studies have focused on elucidating the biological effects of this compound:

- Anticancer Study : A study evaluated the cytotoxicity against a panel of human cancer cell lines. Results indicated significant activity against ovarian (OVXF 899) and renal (RXF 486) cancer cell lines with promising IC50 values.

- Antimicrobial Assessment : Another study assessed the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The compound showed promising results with MICs comparable to standard antibiotics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 2-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl glycinate derivatives with ketones or aldehydes. Key steps include using Vilsmeier–Haack reagents (e.g., POCl₃/DMF) for cyclization . Optimization involves adjusting solvent polarity (e.g., ethanol or DCM), temperature (60–80°C), and stoichiometric ratios of reactants. For example, refluxing in ethanol with potassium hydroxide as a base improves cyclization efficiency . Yield monitoring via TLC or HPLC is critical.

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify proton environments (e.g., dihydrooxazole ring protons at δ 4.2–5.0 ppm) and carbonyl groups (δ ~165 ppm) .

- X-ray crystallography : Resolves stereochemistry and confirms ring conformation (e.g., dihedral angles between oxazole and ester groups) .

- IR spectroscopy : Detects C=O stretching (~1740 cm⁻¹) and C=N vibrations (~1650 cm⁻¹) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 199 [M+H]⁺) validate molecular weight .

Q. How can researchers ensure purity of the compound post-synthesis?

- Methodological Answer : Recrystallization using ethanol/water mixtures (7:3 v/v) removes unreacted starting materials. Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product. Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic attacks on the dihydrooxazole ring?

- Methodological Answer : The electron-deficient C5 position of the oxazole ring is prone to nucleophilic substitution due to resonance stabilization of the intermediate. Computational studies (DFT) reveal charge distribution: C5 has a higher partial positive charge (+0.32 e) than C2 (+0.18 e). Experimental validation uses deuterated reagents to track substitution sites .

Q. How can the stability of this compound be enhanced under acidic or oxidative conditions?

- Methodological Answer :

- Acidic conditions : Add stabilizing agents like triethylamine (1–2 mol%) to neutralize protons attacking the oxazole nitrogen .

- Oxidative conditions : Use antioxidants (e.g., BHT) at 0.1% w/w. Storage under inert gas (N₂ or Ar) at –20°C prevents degradation .

- Kinetic studies : Monitor decomposition rates via UV-Vis spectroscopy (λ = 270 nm) under varying pH and temperature .

Q. What role does this compound play in multicomponent reactions for bioactive molecule synthesis?

- Methodological Answer : The compound acts as a dihydrooxazole precursor in Ugi-type reactions. For example, reacting with amines and isocyanides yields tetrazole derivatives with potential antimicrobial activity. Reaction optimization includes microwave-assisted synthesis (100 W, 80°C) to reduce time from 12 h to 30 min .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.